molecular formula C9H15N3O2 B6259163 2-methyl-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid CAS No. 2138088-06-7

2-methyl-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid

Cat. No.: B6259163
CAS No.: 2138088-06-7
M. Wt: 197.2
InChI Key:
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Description

2-methyl-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring substituted with a propan-2-yl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced through alkylation reactions using appropriate alkyl halides.

    Attachment of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide variety of substituted triazole derivatives with different functional groups.

Scientific Research Applications

2-methyl-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Triazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer activities.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and coordination complexes.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions, such as enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or activation of specific pathways. The propanoic acid moiety can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound of the triazole family, known for its diverse biological activities.

    2-methyl-2-[4-(methyl)-1H-1,2,3-triazol-1-yl]propanoic acid: A similar compound with a methyl group instead of a propan-2-yl group.

    2-methyl-2-[4-(phenyl)-1H-1,2,3-triazol-1-yl]propanoic acid: A similar compound with a phenyl group instead of a propan-2-yl group.

Uniqueness

2-methyl-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid is unique due to the specific substitution pattern on the triazole ring and the presence of the propanoic acid moiety. This unique structure can lead to distinct biological activities and chemical reactivity compared to other triazole derivatives. The propan-2-yl group can influence the compound’s lipophilicity, steric properties, and overall pharmacokinetic profile, making it a valuable compound for further research and development.

Properties

CAS No.

2138088-06-7

Molecular Formula

C9H15N3O2

Molecular Weight

197.2

Purity

97

Origin of Product

United States

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